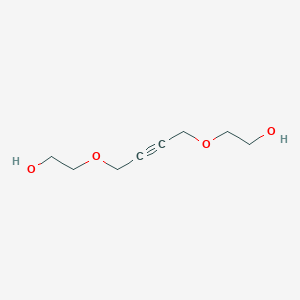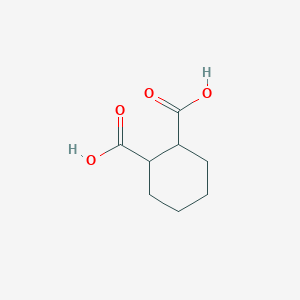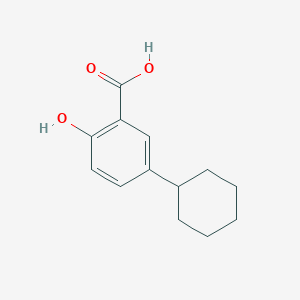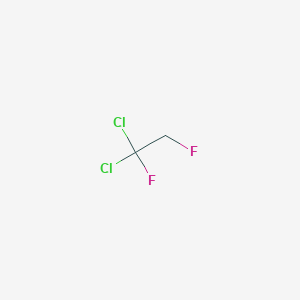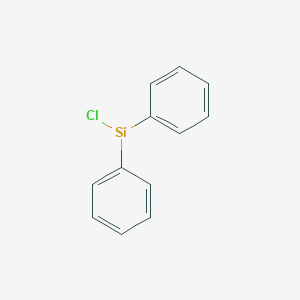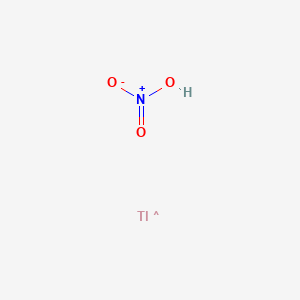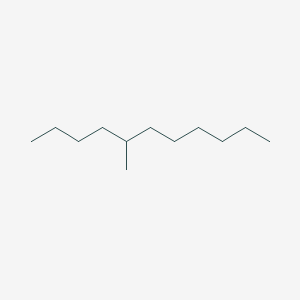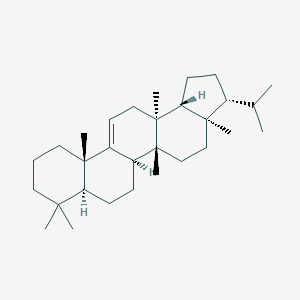
Fernene
Vue d'ensemble
Description
Fernene is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50 . They are a small group of natural products mainly found in plants and fungi with a wide range of biological activities . Polytolypin is a representative fernane-type triterpenoid from fungi and possesses potent antifungal activity .
Synthesis Analysis
The biosynthesis of fungal-derived fernane-type triterpenoids has been characterized in a study . The biosynthetic gene cluster of polytolypin was identified and its biosynthetic pathway was elucidated through heterologous expression in Aspergillus oryzae NSAR1 . This involves a new triterpene cyclase for the biosynthesis of the hydrocarbon skeleton motiol, followed by multiple oxidations via three P450 enzymes . Moreover, two new triterpene cyclases for the biosynthesis of two other fernane-type skeletons isomotiol and fernenol were identified from fungi .Molecular Structure Analysis
The molecular structure of Fernene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Fernene molecule contains a total of 84 bond(s) There are 34 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s) and 3 ten-membered ring(s) .Chemical Reactions Analysis
Fernene, as a type of triterpenoid, is involved in various chemical reactions. The biosynthetic pathway of fernene involves a new triterpene cyclase for the biosynthesis of the hydrocarbon skeleton motiol, followed by multiple oxidations via three P450 enzymes .Physical And Chemical Properties Analysis
Fernene has a molecular weight of 410.718 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 463.7±12.0 °C at 760 mmHg . The exact mass of Fernene is 410.391266 and it has a LogP of 12.87 .Applications De Recherche Scientifique
1. Natural Occurrence and Structural Analysis
Fernene triterpenoids, such as fern-9(11)-en-3,19-dione, have been isolated from the lichen Pyxine berteriana. These compounds are notable for their unique structural features, including a carbonyl function at C-19, which is rare among naturally occurring fernene triterpenoids (Maier et al., 2009).
2. Biosynthesis Pathways
Research into the biosynthesis of triterpene hydrocarbons in Polypodium vulgare has incorporated fernene. This study provides insights into the biochemical processes involved in the formation of fernene, indicating a complex biosynthetic pathway (Ghisalberti et al., 1970).
3. Degradation Studies in Plant Biomass
The degradation pathways of various organic fractions, including those related to fern compounds, have been studied in Pteris vittata fronds. This research has implications for understanding the thermal resistance and by-product formation in plant biomass (Carrier et al., 2012).
4. Geochemical Indicators
Fernene compounds have been identified as molecular indicators in geological studies, particularly in coal samples from specific geological periods. This highlights fernene's significance in paleoenvironmental and paleobotanical research (Vliex et al., 1994).
5. Spectroscopy and Chemical Analysis
Advancements in the correlation between experimental and computed NMR chemical shifts have been applied to pentacyclic terpenoids like fernenes. This research aids in better understanding the chemical properties and molecular structure of fernenes (Borkowski et al., 2010).
6. Ecological and Environmental Applications
Studies on fern plants like Ceratopteris richardii and Azolla pinnata have explored their use in environmental applications, such as wastewater treatment and as biological indicators for microclimate changes. This research underscores the ecological significance of fern plants and related compounds (Renzaglia & Warne, 1995); (Magfhira et al., 2021).
7. Plant Biology and Genetics
Fern plants, particularly gametophytes, have been utilized in research for understanding plant morphogenesis, genetics, and developmental biology. This provides insights into the genetic regulation and life cycles of plants (Sugai, 1999).
Orientations Futures
The future directions in the research of Fernene and related compounds seem to be focused on their biosynthesis and potential biological activities . There is a need for further investigations in this field, including identification, quantification, and biological effects, to determine their possible uses in therapy, biotechnology, and medicine .
Propriétés
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h14,20-21,23-25H,9-13,15-19H2,1-8H3/t21-,23+,24+,25-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRLFGZQZCZKX-BQOUFORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331608 | |
| Record name | Fernene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fernene | |
CAS RN |
1615-99-2 | |
| Record name | (8α,13α,14β,17α,18β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fernene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
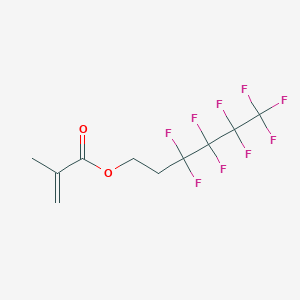
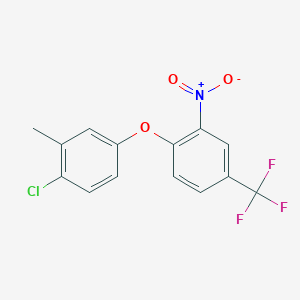
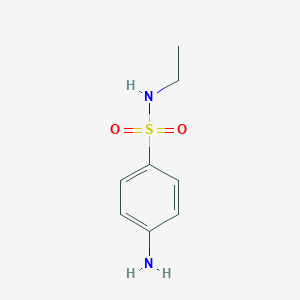
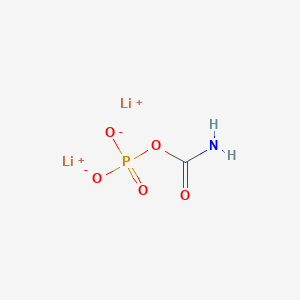
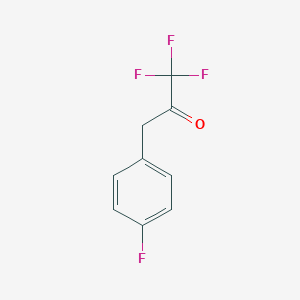
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
